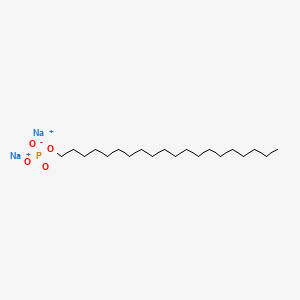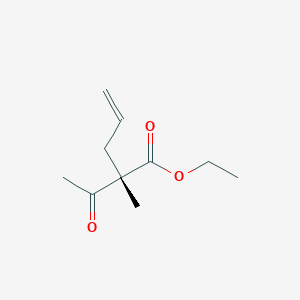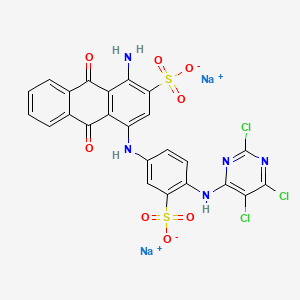![molecular formula C20H26N6Na2O8S2 B14465284 Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt CAS No. 68133-32-4](/img/structure/B14465284.png)
Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is a complex organic compound. It is characterized by the presence of ethanesulfonic acid groups and a biphenyl core with dimethoxy and triazene functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of dimethoxy groups. The triazene functionalities are then added through a series of reactions involving diazotization and coupling reactions. Finally, the ethanesulfonic acid groups are introduced, and the compound is converted to its disodium salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the triazene groups to amines.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted biphenyl compounds.
Scientific Research Applications
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The biphenyl core and sulfonic acid groups contribute to the compound’s solubility and reactivity, facilitating its interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonic acid: A simpler sulfonic acid with similar solubility properties.
Biphenyl derivatives: Compounds with a biphenyl core but lacking the triazene and sulfonic acid functionalities.
Triazene compounds: Molecules containing triazene groups but with different core structures.
Uniqueness
Ethanesulfonic acid, 2,2’-[(2,2’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is unique due to its combination of biphenyl, dimethoxy, triazene, and sulfonic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
68133-32-4 |
|---|---|
Molecular Formula |
C20H26N6Na2O8S2 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
disodium;2-[[3-methoxy-4-[2-methoxy-4-[methyl-(2-sulfonatoethyldiazenyl)amino]phenyl]-N-methylanilino]diazenyl]ethanesulfonate |
InChI |
InChI=1S/C20H28N6O8S2.2Na/c1-25(23-21-9-11-35(27,28)29)15-5-7-17(19(13-15)33-3)18-8-6-16(14-20(18)34-4)26(2)24-22-10-12-36(30,31)32;;/h5-8,13-14H,9-12H2,1-4H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
DFJJQRLUUUXLDD-UHFFFAOYSA-L |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C2=C(C=C(C=C2)N(C)N=NCCS(=O)(=O)[O-])OC)OC)N=NCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)








![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)

